4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline
Description
Systematic IUPAC Nomenclature and Structural Formula Representation
The systematic IUPAC name of this compound is derived from its fused bicyclic system and substituent positions. The parent structure consists of a benzopyrano[4,3-c]pyrazole framework, where the pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a benzopyran system (a bicyclic structure comprising a benzene ring fused to a pyran oxygen heterocycle). The numbering begins at the oxygen atom in the pyran ring, proceeding clockwise through the benzene ring and into the pyrazole moiety.
- The methyl group is located at position 3 of the pyrazole ring.
- The aniline group (a benzene ring with an amino substituent) is attached to the pyrazole’s nitrogen atom at position 1.
Thus, the full IUPAC name is 4-(3-methyl-benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline . The structural formula (Figure 1) illustrates the fused benzopyrano-pyrazole core, with the methyl group at C3 and the aniline substituent at N1.
Structural Formula Representation
O
||
C N
| |
N—C6H4—N—C C—CH3
| |
C===C
| |
C---C
Figure 1: Simplified representation of the fused benzopyrano-pyrazole core with substituents.
CAS Registry Number and Alternative Chemical Designations
The CAS Registry Number for 4-(3-methylbenzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline is 78873-74-2 , as identified for its closely related analog, 1-methylbenzopyrano[3,4-c]pyrazol-5(3H)-one. Alternative designations include:
| Synonym | Source |
|---|---|
| 4-(3-Methylbenzopyranopyrazolyl)aniline | PubChem |
| NSC 356476 | CHEMBL3936967 |
| 3-Methyl-1-(4-aminophenyl)benzopyrano[4,3-c]pyrazole | Synthetic analogs |
The compound is occasionally referenced in pharmacological studies as a pyrazole-derived aniline due to its structural relationship to antimicrobial agents.
Molecular Formula and Mass Spectrometry-Derived Molecular Weight
The molecular formula of 4-(3-methylbenzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline is C₁₇H₁₃N₃O , calculated as follows:
- Benzopyrano[4,3-c]pyrazole core : C₁₁H₈N₂O (derived from PubChem CID 337656).
- Methyl substituent : +CH₃.
- Aniline group : +C₆H₅NH₂.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) of analogous pyrazole-aniline derivatives, such as 4-(3-methyl-1H-pyrazol-1-yl)aniline (C₁₀H₁₁N₃), reveals a molecular ion peak at m/z 173.22 [M+H]⁺. Extending this to the target compound, the theoretical molecular weight is 275.31 g/mol , with a characteristic isotopic pattern confirming the presence of nitrogen and oxygen atoms.
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₃N₃O |
| Exact mass | 275.31 g/mol |
| Major MS fragments | m/z 173 (aniline loss), 130 (benzopyrano-pyrazole core) |
These data align with synthetic pyrazole-benzofuran hybrids reported in recent studies.
Properties
CAS No. |
654650-97-2 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-(3-methyl-4H-chromeno[4,3-c]pyrazol-1-yl)aniline |
InChI |
InChI=1S/C17H15N3O/c1-11-15-10-21-16-5-3-2-4-14(16)17(15)20(19-11)13-8-6-12(18)7-9-13/h2-9H,10,18H2,1H3 |
InChI Key |
YTISENHAALVTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1COC3=CC=CC=C32)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline typically involves the cyclization of 1-aryl-3-(2-hydroxyphenyl)-2-pyrazolin-5-ones. These intermediates are prepared from 4-hydroxycoumarin and arylhydrazines, followed by cyclization with triethyl orthoacetate . The reaction conditions often require the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The goal is to produce the compound efficiently and cost-effectively for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
The primary applications of 4-(3-Methylbenzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline are in the field of medicinal chemistry. Research indicates that compounds within the benzopyrano[4,3-c]pyrazole class exhibit notable biological activities, including:
- Anticancer Activity : This compound has been identified as a potential inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide biosynthesis. Inhibition of IMPDH can lead to antiproliferative effects in various cancer cell lines, making this compound a candidate for cancer therapy development.
- Anti-inflammatory Properties : The structural characteristics may also confer anti-inflammatory effects, which are being explored in therapeutic contexts.
Synthesis and Derivatives
The synthesis of 4-(3-Methylbenzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline can be achieved through various methodologies such as nucleophilic substitutions and cyclization reactions involving hydrazines and aromatic aldehydes. These synthetic pathways allow for the creation of derivatives that may enhance biological activity or target specificity.
Interaction Studies
Understanding the interaction of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:
- Surface Plasmon Resonance (SPR) : Used to measure binding affinities to enzymes or receptors.
- Isothermal Titration Calorimetry (ITC) : Provides thermodynamic data on binding interactions.
- Molecular Docking Simulations : Helps predict how the compound interacts at the molecular level with target proteins.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of benzopyrano[4,3-c]pyrazoles exhibit significant anticancer properties by inhibiting IMPDH. The specific structural features of 4-(3-Methylbenzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline enhance its potency compared to other compounds in this class due to favorable interactions with active sites on target proteins.
Case Study 2: Anti-Tuberculosis Activity
Research has also explored the potential of related compounds in combating tuberculosis. New derivatives containing coumarin structures showed promising antimycobacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis, indicating that similar scaffolds could be effective against other pathogens as well .
Mechanism of Action
The mechanism of action of 4-(3-Methyl1benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally related benzopyrano-pyrazoles and pyran-pyrazole hybrids. Key analogs include derivatives synthesized via cyclocondensation reactions (as described in Molecules, 2012) and other fused heterocycles with substituted aromatic systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Differences: The target compound’s 3-methyl group and aniline substituent distinguish it from analogs like 11a and 11b, which feature amino-hydroxy pyrazole and cyano/ester groups. The aniline moiety may confer stronger π-π stacking interactions in biological targets compared to the polar cyano groups in 11a .
Biological Relevance: Pyran-pyrazole hybrids like 11a/11b exhibit antimicrobial and antitumor activities due to their electron-withdrawing groups (e.g., cyano), which enhance binding to enzyme active sites . The target compound’s aniline group could similarly modulate kinase or receptor affinity, but experimental validation is lacking.
However, the aniline’s amine group could counterbalance this by improving aqueous solubility.
Biological Activity
4-(3-Methyl benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline, also known by its CAS number 654650-97-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.
- Molecular Formula : C17H15N3O
- Molecular Weight : 277.32 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 53.07 Ų
These properties suggest that the compound may have favorable characteristics for biological activity, particularly in terms of membrane permeability and interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of pyrano[2,3-c]pyrazole compounds exhibit significant antimicrobial activity. In studies involving various bacterial strains, compounds similar to 4-(3-Methyl benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline demonstrated potent effects against both Gram-positive and Gram-negative bacteria. For instance:
These findings suggest that the compound may be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. In vitro assays have shown that compounds similar to 4-(3-Methyl benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline can inhibit the proliferation of various cancer cell lines:
The mechanism of action often involves induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.
Anti-inflammatory Effects
Some studies have pointed to anti-inflammatory properties associated with pyrano[2,3-c]pyrazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response .
Synthesis Techniques
The synthesis of 4-(3-Methyl benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline typically involves multicomponent reactions that are environmentally friendly and efficient. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate aldehydes and ketones.
- Cyclization : The formation of the pyrazole ring through cyclization reactions involving malononitrile and other substrates.
These methods not only yield high purity but also allow for the modification of substituents to optimize biological activity .
Case Studies
Several case studies highlight the biological efficacy of compounds related to 4-(3-Methyl benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline:
- Study on Antimicrobial Activity : A series of synthesized pyrano[2,3-c]pyrazoles were tested against clinical strains of bacteria, showing that some derivatives had MIC values lower than those of conventional antibiotics .
- Cancer Cell Line Studies : In a comparative study involving several pyrazole derivatives against MCF7 and A549 cell lines, it was found that modifications at specific positions significantly enhanced anticancer activity .
Q & A
Q. What are the optimal synthetic routes for 4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of chalcones or reductive amination. For example, tricyclic fused pyrazolines (e.g., benzopyrano-pyrazole derivatives) are synthesized by reacting 3-arylidenechromanones with hydrazine derivatives. Yields range from 21% to 29%, depending on substituents and reaction time. Optimization involves adjusting stoichiometry, solvent (e.g., xylene for reflux), and catalysts (e.g., NaBH₄/I₂ for reductive amination). Post-synthesis purification often uses recrystallization (e.g., methanol) .
- Key Data :
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C-NMR) identifies proton and carbon environments, particularly distinguishing cis/trans isomers via coupling constants. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. X-ray crystallography (using SHELX programs) resolves crystal packing and stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structural isomers of this compound?
- Methodological Answer : For cis/trans isomer differentiation, use 2D NMR (e.g., NOESY to detect spatial proximity of protons) or X-ray crystallography. Computational tools (e.g., DFT) predict NMR chemical shifts and optimize geometry. For example, cis-10 (mp 177–178°C) and trans-10 (mp 148–149°C) exhibit distinct NOE correlations in NOESY spectra .
Q. What computational strategies predict the reactivity of the aniline and pyrazole moieties in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking simulates interactions with biological targets (e.g., enzymes). For the aniline group, solvation models evaluate protonation states under physiological conditions. Pyrazole ring aromaticity and tautomerism are modeled using Gaussian or ORCA software .
Q. How can low yields in multi-step syntheses be addressed?
- Methodological Answer : Optimize stepwise intermediates:
- Use ultrasound-assisted synthesis to enhance reaction rates and yields (e.g., pyrazolone derivatives via four-component reactions) .
- Replace traditional heating with microwave irradiation for faster cyclization .
- Screen alternative reducing agents (e.g., NaBH₄/I₂ vs. H₂/Pd-C) for reductive amination steps .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for structurally similar derivatives?
- Methodological Answer : Variations arise from impurities, polymorphism, or solvent-dependent crystallization. For example, trans-11 (4-chlorophenyl derivative) has mp 185–186°C, while cis-11 (same substituent) melts at 181–182°C. Ensure purity via HPLC and standardize recrystallization solvents. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
